molecular formula C10H19NO4 B124812 (R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid CAS No. 145682-38-8

(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid

Cat. No. B124812
M. Wt: 217.26 g/mol
InChI Key: AUVAVXHAOCLQBF-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid” is a chemical compound used in scientific research. It contains a total of 34 atoms; 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The molecule contains a total of 33 bonds. There are 14 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 1 carboxylic acid .


Molecular Structure Analysis

The molecular formula of “®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid” is C10H19NO4 . The InChI representation of the molecule is InChI=1S/C10H19NO4/c1-4-6-8 (10 (14)15-5-2)11-7 (3)9 (12)13/h7-8,11H,4-6H2,1-3H3, (H,12,13)/t7-,8-/m1/s1 . The Canonical SMILES representation is CCCC (C (=O)OCC)NC (C)C (=O)O and the Isomeric SMILES representation is CCC [C@H] (C (=O)OCC)N [C@H] (C)C (=O)O .


Physical And Chemical Properties Analysis

The molecular weight of “®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid” is 217.26 g/mol . The XLogP3-AA value is -0.9 . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 217.13140809 g/mol . The topological polar surface area of the compound is 75.6 Ų . The compound has 15 heavy atoms . The formal charge of the compound is 0 . The complexity of the compound is 218 .

Scientific Research Applications

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of related compounds, such as ethyl tert-butyl ether (ETBE), provides insights into how similar compounds might behave in soil and groundwater environments. ETBE's biodegradation by microorganisms in soil and groundwater demonstrates the potential for aerobic and possibly anaerobic degradation pathways, with specific genes facilitating the transformation of ETBE identified. This research indicates the importance of understanding the biodegradation pathways of chemical compounds for environmental remediation and pollution control strategies (Thornton et al., 2020).

Chemical Analysis and Synthesis

The ninhydrin reaction, a critical analytical technique for detecting primary amines, amino acids, peptides, and proteins, underscores the importance of chemical analysis in agricultural, biomedical, and nutritional sciences. This method's adaptability highlights the significance of analytical chemistry in identifying and quantifying compounds, including potentially "(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid" or its derivatives (Friedman, 2004).

Biotechnological Applications

The microbial production of volatile fatty acids (VFAs) from biomass, including acetic, propionic, and butyric acids, illustrates the biotechnological potential of microbial routes for producing commercially significant chemicals. This area of research is crucial for developing sustainable and renewable chemical production methods, potentially relevant for derivatives of "(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid" (Bhatia & Yang, 2017).

Environmental Science and Technology

The treatment of wastewater containing a range of toxic pollutants highlights the importance of understanding the chemical properties and degradation pathways of compounds for environmental management. This research is particularly relevant for the environmental impact assessment and treatment strategies of chemical compounds, including those similar to "(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid" (Goodwin et al., 2018).

properties

IUPAC Name

(2R)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVAVXHAOCLQBF-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)OCC)N[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid

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